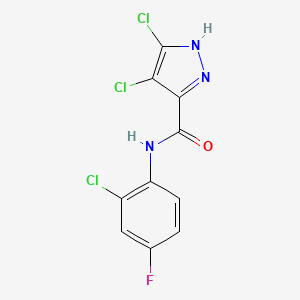

BLX-3887

Description

Properties

IUPAC Name |

4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEVTYLZKKCIGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BLX-3887: A Potent and Selective Inhibitor of 15-Lipoxygenase-1 for Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of BLX-3887, a selective inhibitor of 15-lipoxygenase-1 (15-LO-1). Designed for researchers, scientists, and professionals in drug development, this guide details the quantitative data, experimental methodologies, and relevant biological pathways associated with this compound, establishing its utility as a critical tool for investigating the role of 15-LO-1 in health and disease.

Introduction to 15-Lipoxygenase-1 (15-LO-1)

15-Lipoxygenase-1 is a crucial enzyme in the metabolism of polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid.[1] It catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of bioactive lipid mediators. The primary products of 15-LO-1 activity are 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) from linoleic acid and 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) from arachidonic acid.[1] These metabolites are implicated in a variety of physiological and pathological processes, including the regulation of inflammatory responses, cellular differentiation, and tumorigenesis.[1] Given its significant role, 15-LO-1 has emerged as a promising therapeutic target for a range of disorders, including inflammatory diseases and certain types of cancer.

This compound: A Selective 15-LO-1 Inhibitor

This compound is a small molecule inhibitor characterized by its high potency and selectivity for 15-LO-1. Its chemical formula is C₁₀H₅Cl₃FN₃O, and its formal name is 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide.

Inhibitory Activity and Selectivity

This compound demonstrates potent inhibition of 15-LO-1 with a half-maximal inhibitory concentration (IC₅₀) of 32 nM in a cell-free enzyme assay.[2] Critically, it exhibits significant selectivity for 15-LO-1 over other lipoxygenase isoforms, such as 5-LO and 12-LO, and does not inhibit 15-LO-2.[2] This selectivity profile makes this compound an invaluable tool for dissecting the specific functions of 15-LO-1.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ (nM) |

| 15-LO-1 | 32 |

| 5-LO | 472 |

| 12-LO | 3,310 |

| 15-LO-2 | No inhibition |

Data sourced from a cell-free enzyme assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell-Free Enzyme Inhibition Assay for 15-LO-1

This protocol outlines a typical spectrophotometric assay to determine the in vitro inhibitory activity of compounds against purified 15-LO-1.

-

Enzyme Source: Recombinant human 15-LO-1.

-

Substrate: Linoleic acid.

-

Assay Buffer: 0.2 M Borate buffer, pH 9.0.

-

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent such as DMSO.

-

In a quartz cuvette, combine the assay buffer and the enzyme solution.

-

Add the test compound at various concentrations and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the linoleic acid substrate solution.

-

Monitor the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid, by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Cellular Assay for 15-LO-1 Metabolite Biosynthesis

This protocol, adapted from Archambault et al. (2018), describes a method to assess the inhibitory effect of this compound on the production of 15-LO metabolites in human eosinophils.

-

Cell Type: Isolated human peripheral blood eosinophils.

-

Substrates: A cocktail of fatty acids and anandamide (AEA), each at a final concentration of 3 µM.

-

Procedure:

-

Isolate human eosinophils from peripheral blood using standard methods such as magnetic bead-based negative selection.

-

Resuspend the eosinophils in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the cell suspension with varying concentrations of this compound or vehicle (DMSO) for 5 minutes at 37°C.

-

Add the substrate cocktail to initiate the biosynthesis of 15-LO metabolites.

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by adding one volume of cold (-20°C) methanol containing internal standards (e.g., LTB₄-d₄ and 15-HETE-d₈).

-

Process the samples for lipid extraction, for example, by solid-phase extraction.

-

Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 15-HETE and other 15-LO products.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Selectivity Profiling: 5-LO and 12-LO Enzyme Inhibition Assays

To determine the selectivity of this compound, its inhibitory activity against other lipoxygenase isoforms is assessed using similar cell-free enzyme assays with appropriate modifications.

-

5-Lipoxygenase (5-LO) Assay:

-

Enzyme Source: Recombinant human 5-LO.

-

Substrate: Arachidonic acid.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) supplemented with CaCl₂, ATP, and a phospholipid co-factor such as phosphatidylcholine.

-

Detection Method: Measurement of the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and its subsequent products by spectrophotometry or HPLC.

-

-

12-Lipoxygenase (12-LO) Assay:

-

Enzyme Source: Recombinant human platelet-type 12-LO.

-

Substrate: Arachidonic acid.

-

Assay Buffer: Tris-HCl or phosphate buffer at a neutral pH.

-

Detection Method: Monitoring the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE) via spectrophotometry at 234 nm.

-

Signaling Pathways and Experimental Workflows

Visual representations of the 15-LO-1 signaling pathway and experimental workflows provide a clearer understanding of the context in which this compound is utilized.

Caption: The 15-LO-1 signaling pathway, illustrating the conversion of PUFAs to bioactive lipids.

Caption: Workflow for the cell-free 15-LO-1 enzyme inhibition assay.

Caption: Experimental workflow for the cellular 15-LO-1 metabolite biosynthesis assay.

Conclusion

This compound is a potent and highly selective inhibitor of 15-lipoxygenase-1. Its well-characterized inhibitory profile, coupled with its efficacy in both cell-free and cellular systems, makes it an indispensable tool for researchers investigating the multifaceted roles of 15-LO-1. This technical guide provides the foundational data and methodologies to facilitate the effective use of this compound in advancing our understanding of 15-LO-1-mediated signaling in health and disease, and to support the development of novel therapeutic strategies targeting this important enzyme.

References

Chemical structure and properties of BLX-3887

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1). All data is presented in a structured format to facilitate research and development efforts.

Chemical Structure and Physicochemical Properties

This compound, also known as 15-LO-1 Inhibitor 3887, is a small molecule inhibitor with the formal name 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Property | Value | Reference |

| Formal Name | 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide | [1] |

| Synonyms | 15-LO-1 Inhibitor 3887 | [1] |

| CAS Number | 934758-70-0 | [1] |

| Molecular Formula | C₁₀H₅Cl₃FN₃O | [1] |

| SMILES | FC1=CC=C(NC(C2=NNC(Cl)=C2Cl)=O)C(Cl)=C1 | |

| InChI | InChI=1S/C10H5Cl3FN3O/c11-5-3-4(14)1-2-6(5)15-10(18)8-7(12)9(13)17-16-8/h1-3H,(H,15,18)(H,16,17) |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Formula Weight | 308.5 | |

| Formulation | A crystalline solid | |

| Purity | ≥95% | |

| λmax | 260 nm | |

| Solubility | DMF: 30 mg/mlDMSO: 15 mg/mlDMSO:PBS (pH 7.2) (1:5): 0.16 mg/ml | |

| Storage | -20°C | |

| Stability | ≥ 4 years |

Note: Advanced physicochemical properties such as pKa, logP, and melting point are not publicly available.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of 15-lipoxygenase type 1 (15-LO-1), an enzyme involved in the metabolism of polyunsaturated fatty acids to produce bioactive lipid mediators. The inhibitory activity and selectivity of this compound are detailed below.

Table 3: In Vitro Inhibitory Activity

| Target | IC₅₀ | Assay Type | Reference |

| 15-Lipoxygenase-1 (15-LO-1) | 32 nM | Cell-free enzyme assay | |

| 5-Lipoxygenase (5-LO) | 472 nM | Not specified | |

| 12-Lipoxygenase (12-LO) | 3,310 nM | Not specified | |

| 15-Lipoxygenase-2 (15-LO-2) | No inhibition | Not specified |

The primary mechanism of action of this compound is the direct inhibition of 15-LO-1, thereby preventing the conversion of substrates like arachidonic acid and linoleic acid into their corresponding hydroperoxy derivatives, such as 15-hydroxyeicosatetraenoic acid (15-HETE).

15-Lipoxygenase-1 Signaling Pathway

The following diagram illustrates the 15-lipoxygenase-1 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacokinetic/pharmacodynamic studies of this compound are not publicly available. However, based on published research, a general workflow for a cell-based assay to evaluate the inhibitory effect of this compound on 15-LO metabolite production can be outlined.

Cell-Based 15-LO-1 Inhibition Assay Workflow

The following diagram outlines the key steps in a typical cell-based assay to assess the efficacy of this compound.

In studies using human eosinophils, this compound has been shown to inhibit the production of 15-LO metabolites by over 90% when used at a concentration of 10 µM. Conversely, it does not inhibit the synthesis of 15-LO metabolites in neutrophils, which primarily express 15-LO-2. This compound has also been demonstrated to inhibit endocytosis and migration of isolated human peripheral blood mononuclear cell-derived dendritic cells in vitro.

Summary

This compound is a valuable research tool for studying the role of 15-lipoxygenase-1 in various physiological and pathological processes. Its high potency and selectivity for 15-LO-1 over other lipoxygenase isoforms make it a precise probe for elucidating the downstream effects of this enzyme. The provided data on its chemical structure, physicochemical properties, and biological activity, along with the outlined experimental workflow, serve as a foundational guide for researchers in the fields of immunology, inflammation, and drug discovery. Further research is warranted to explore its therapeutic potential.

References

BLX-3887 (CAS 934758-70-0): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1). The information presented herein is intended to support researchers and drug development professionals in understanding the chemical properties, mechanism of action, and experimental applications of this compound.

Core Compound Information

This compound, with the formal name 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide, is a small molecule inhibitor widely used in research to investigate the role of 15-LO-1 in various physiological and pathological processes.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.

| Property | Value |

| CAS Number | 934758-70-0 |

| Molecular Formula | C₁₀H₅Cl₃FN₃O |

| Formula Weight | 308.5 g/mol |

| Purity | ≥95% |

| Formulation | A crystalline solid |

| Solubility | DMF: 30 mg/mL, DMSO: 15 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL |

| UV max (λmax) | 260 nm |

| Storage | -20°C |

| Stability | ≥ 4 years |

Data sourced from Cayman Chemical product information.[1]

Mechanism of Action and Selectivity

This compound functions as a highly selective inhibitor of 15-lipoxygenase type 1 (15-LO-1), an enzyme involved in the metabolism of polyunsaturated fatty acids. Its inhibitory activity has been quantified in cell-free enzyme assays, demonstrating significant potency against 15-LO-1.[1]

Inhibitory Activity

The selectivity of this compound is a key feature, with substantially lower inhibitory activity against other lipoxygenase enzymes, as detailed in the following table.

| Target Enzyme | IC₅₀ |

| 15-Lipoxygenase-1 (15-LO-1) | 32 nM |

| 5-Lipoxygenase (5-LO) | 472 nM |

| 12-Lipoxygenase (12-LO) | 3,310 nM |

| 15-Lipoxygenase-2 (15-LO-2) | No inhibition |

Data sourced from a cell-free enzyme assay.[1]

The 15-Lipoxygenase-1 (15-LO-1) Signaling Pathway

15-LO-1 catalyzes the introduction of molecular oxygen into polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. This enzymatic action leads to the production of various bioactive lipid mediators. These mediators are implicated in both the promotion and resolution of inflammation. The inhibition of 15-LO-1 by this compound blocks the downstream signaling cascades initiated by these lipid products.

Experimental Protocols

The following protocols are based on the methodologies described by Archambault, A.-S., et al. in their 2018 publication in PLOS One, which utilized this compound to study 15-LO metabolite biosynthesis in human neutrophils and eosinophils.

Isolation of Human Eosinophils and Neutrophils

-

Blood Collection and Preparation : Collect peripheral blood from healthy volunteers. Discard the platelet-rich plasma after centrifugation.

-

Erythrocyte Sedimentation : Sediment erythrocytes using a solution of Hank's Balanced Salt Solution (HBSS) containing 6% dextran.

-

Granulocyte Separation : Separate granulocytes from mononuclear cells using a discontinuous gradient with a lymphocyte separation medium.

-

Erythrocyte Lysis : Remove any remaining erythrocytes through hypotonic lysis with sterile water.

-

Cell Separation : Separate eosinophils and neutrophils using magnetic bead-conjugated anti-CD16 antibodies and MACS columns, following the manufacturer's instructions.

Cellular Incubation with this compound and Substrates

-

Cell Suspension : Prepare suspensions of isolated eosinophils (10⁶ cells/mL) or neutrophils (5 x 10⁶ cells/mL).

-

Pre-incubation with Inhibitor : Pre-incubate the cell suspensions with the desired concentrations of this compound or vehicle control for 5 minutes.

-

Substrate Addition : Add a cocktail of fatty acids and anandamide (AEA) (3 µM each) to the cell suspensions.

-

Incubation : Incubate the mixture for 15 minutes.

-

Stopping the Reaction : Stop the incubations by adding one volume of a cold (-20°C) solution of methanol containing internal standards (e.g., 2 ng of LTB₄-D₄ and 15-HETE-D₈).

Analysis of 15-LO Metabolites by LC-MS/MS

-

Sample Processing : Process the samples to extract the lipid metabolites.

-

LC-MS/MS Analysis : Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the 15-LO metabolites.

The following diagram illustrates the general workflow for studying the effect of this compound on 15-LO metabolite production in isolated human cells.

In Vitro Biological Activity

This compound has been shown to effectively inhibit the production of 15-LO metabolites in a cellular context. In studies using human eosinophils, this compound demonstrated a concentration-dependent inhibition of 15-LO metabolite synthesis.[2] At a concentration of 10 µM, it selectively inhibits the production of these metabolites in eosinophils over neutrophils. Furthermore, this compound has been reported to inhibit endocytosis and the migration of isolated human peripheral blood mononuclear cell-derived dendritic cells in vitro.

Therapeutic Potential and Drug Development Context

The inhibition of 15-LO-1 is a therapeutic strategy being explored for a variety of diseases characterized by inflammation. While this compound itself is primarily marketed as a tool for basic research, its high potency and selectivity make it an important compound for validating 15-LO-1 as a drug target. Further research and development of 15-LO-1 inhibitors could lead to novel treatments for inflammatory conditions. There is currently no publicly available information to suggest that this compound is under formal preclinical or clinical development.

References

The Dual Nature of 15-Lipoxygenase-1: A Linchpin in Inflammatory Pathways and Resolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, is a pivotal player in the metabolism of polyunsaturated fatty acids (PUFAs).[1][2] It catalyzes the insertion of molecular oxygen into free and esterified PUFAs, such as arachidonic acid (AA) and linoleic acid (LA), to generate a diverse array of bioactive lipid mediators.[1][3] These metabolites are deeply implicated in a variety of physiological and pathological processes, including membrane remodeling, apoptosis, and, most notably, the complex orchestration of inflammation.[4] Deregulation of 15-LOX-1 activity is linked to the pathogenesis of numerous inflammatory diseases, including asthma, atherosclerosis, and certain cancers. This guide provides a comprehensive technical overview of the multifaceted role of 15-LOX-1 in inflammation, its regulatory mechanisms, key signaling pathways, and the experimental methodologies used for its study.

I. Regulation of 15-LOX-1 Expression

The expression of 15-LOX-1 is tightly controlled at both the transcriptional and epigenetic levels, ensuring its activity is restricted to specific cell types and conditions.

A. Transcriptional Regulation

The primary drivers of ALOX15 gene transcription are the type 2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13). In inducible cell types like monocytes and epithelial cells, these cytokines activate the IL-4/13-signal transducer and activator of transcription 6 (STAT6) signaling cascade. Upon cytokine binding to the IL-4 receptor alpha (IL-4Rα), STAT6 is phosphorylated, dimerizes, and translocates to the nucleus, where it binds to the ALOX15 promoter to initiate transcription. Studies have shown that IL-4 can induce 15-LOX-1 expression in human monocytes at concentrations as low as 40 pM. Maximal accumulation of both mRNA and functional protein is typically observed after 48 hours of cytokine treatment.

B. Epigenetic Regulation

Epigenetic mechanisms add a crucial layer of control over ALOX15 expression:

-

Promoter Methylation : The methylation status of CpG islands within the ALOX15 promoter is intimately linked to its expression. In cells that do not express 15-LOX-1, the promoter is often hypermethylated, leading to transcriptional repression. Conversely, in 15-LOX-1-competent cells, the promoter is typically unmethylated, a state that is a prerequisite for gene transactivation by cytokines. Treatment of certain lymphoma cells with a DNA methylation inhibitor can restore the IL-4 inducibility of 15-LOX-1 expression.

-

Histone Modification : The methylation and demethylation of histone H3 at lysine 4 (H3-K4) are also critical for regulating ALOX15 expression. The histone methyltransferase SMYD3 can enhance promoter activity, while the histone demethylase SMCX can repress it. These modifications alter chromatin structure, affecting the accessibility of the promoter to transcription factors like STAT6.

II. 15-LOX-1: Substrates and Bioactive Products

15-LOX-1 acts on a range of PUFAs, with its substrate preference influencing the nature of the resulting inflammatory response.

-

Primary Substrates : The main substrates for 15-LOX-1 are free fatty acids, including arachidonic acid (AA) and linoleic acid (LA). Notably, unlike many other lipoxygenases, 15-LOX-1 can also oxygenate PUFAs that are esterified within phospholipids and cholesterol esters, allowing it to directly modify cellular membranes and lipoproteins.

-

Arachidonic Acid (AA) Metabolism : When acting on AA, human 15-LOX-1 primarily introduces oxygen at the C-15 position, forming the unstable intermediate 15(S)-hydroperoxyeicosatetraenoic acid (15S-HpETE). This is rapidly reduced to the more stable 15(S)-hydroxyeicosatetraenoic acid (15S-HETE).

-

Linoleic Acid (LA) Metabolism : Human 15-LOX-1 preferentially oxygenates LA at carbon 13, producing 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE), which is then reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE).

These initial products serve as precursors for a wide spectrum of secondary metabolites with potent biological activities.

III. The Dichotomous Role of 15-LOX-1 in Inflammation

15-LOX-1 plays a complex, double-edged role in inflammation, capable of generating both pro-inflammatory and potent anti-inflammatory, pro-resolving mediators.

A. Pro-inflammatory Functions

In certain contexts, particularly in allergic diseases like asthma, 15-LOX-1 activity is predominantly pro-inflammatory.

-

Eoxin Generation : 15-LOX-1 metabolites can be converted into eoxins (e.g., eoxin C4), which are potent pro-inflammatory molecules that enhance vascular permeability and are nearly as powerful as leukotrienes.

-

Mucus Hypersecretion : In airway epithelial cells, high levels of 15-LOX-1 activity can lead to the formation of 15-HETE esterified to phosphatidylethanolamine (15-HETE-PE). This molecule can sustain MAPK/ERK activation, leading to mucus hypersecretion and eosinophilic inflammation, which are hallmarks of severe asthma.

-

Cytokine Release : Some 12/15-LOX metabolites, such as 12(S)-HETE, are potent chemoattractants for neutrophils and can stimulate the release of pro-inflammatory cytokines, including TNF-α.

B. Anti-inflammatory and Pro-Resolving Functions

A critical function of 15-LOX-1 is its central role in the active resolution of inflammation. It is a key enzyme in the biosynthesis of specialized pro-resolving mediators (SPMs), a class of molecules that actively orchestrate the return to tissue homeostasis.

-

Lipid Mediator Class Switch : 15-LOX-1 is fundamental to the "lipid mediator class switch," a process where the profile of lipid mediators shifts from pro-inflammatory (like prostaglandins and leukotrienes) to pro-resolving.

-

SPM Biosynthesis :

-

Lipoxins : In a process called transcellular biosynthesis, 15S-HpETE produced by 15-LOX-1 in epithelial cells or macrophages can be converted by 5-lipoxygenase (5-LOX) in adjacent neutrophils to generate lipoxins (e.g., Lipoxin A4). Lipoxins are potent "stop signals" for inflammation, inhibiting neutrophil chemotaxis and promoting the non-inflammatory clearance of apoptotic cells.

-

Resolvins, Protectins, and Maresins : 15-LOX-1 also participates in the synthesis of other SPM families from omega-3 fatty acids like DHA and EPA. For example, loss of Resolvin D2, an SPM derived from the 15-LOX pathway, has been linked to increased skin inflammation.

-

-

PPARγ Activation : The 15-LOX-1 product 15S-HETE can act as an endogenous ligand for the nuclear receptor PPARγ (peroxisome proliferator-activated receptor gamma). PPARγ activation has broad anti-inflammatory effects, including the regulation of macrophage lipid metabolism and the enhancement of phagocytosis.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of the 15-LOX-1 pathway is crucial for understanding its function.

V. Quantitative Data Summary

The study of 15-LOX-1 has generated significant quantitative data, particularly in the context of drug development.

Table 1: Potency of Selected 15-LOX-1 Inhibitors

| Inhibitor Compound | Core Structure | IC50 / Ki Value | Reference |

|---|---|---|---|

| PD-146176 | Indole | IC50: 3.81 µM | |

| Eleftheriadis-14d | Indole | IC50: 90 nM | |

| Inhibitor 14d | Nitrogen Heterocycle | Ki: 36 nM | |

| ML351 | 1,3-Oxazole | - |

| RS75091 | Tryptamine Sulfonamide | Potency: 21 nM | |

Table 2: Experimental Conditions for 15-LOX-1 Induction

| Cell Type | Cytokine | Concentration | Duration | Outcome | Reference |

|---|---|---|---|---|---|

| Human Monocytes | IL-4 | As low as 40 pM | 3 days | 15-LOX Induction | |

| A549 Lung Carcinoma | IL-4 | 20 ng/mL | 5 days | 15-LOX-1 Expression |

| A549 Lung Carcinoma | IL-4 / IL-13 | - | > 24 hours | 15-LOX Induction | |

VI. Experimental Protocols

Accurate assessment of 15-LOX-1 expression and activity is fundamental to its study.

A. Measurement of 15-LOX-1 Expression

-

Real-Time Quantitative PCR (RT-qPCR) for ALOX15 mRNA:

-

Objective: To quantify the relative or absolute amount of ALOX15 messenger RNA.

-

Methodology:

-

RNA Extraction: Isolate total RNA from cultured cells or tissues using a TRIzol-based or column-based kit. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) or microfluidics-based analyzer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, TaqMan® probe and primers specific for ALOX15 (e.g., from Life Technologies), and qPCR master mix.

-

Thermocycling: Perform the reaction in a qPCR instrument with conditions typically including an initial denaturation (e.g., 95°C for 10 min) followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

-

Analysis: Determine the cycle threshold (Ct) values. Normalize the ALOX15 Ct value to that of a stable housekeeping gene (e.g., β-actin, GAPDH, or β2 microglobulin) and calculate relative expression using the ΔΔCt method.

-

-

-

Western Blot for 15-LOX-1 Protein:

-

Objective: To detect and quantify 15-LOX-1 protein levels.

-

Methodology:

-

Protein Extraction: Lyse cells or homogenize tissues in RIPA buffer containing protease inhibitors. Centrifuge to pellet debris and collect the supernatant.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel and separate proteins by electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for 15-LOX-1 (e.g., 1:1000 dilution) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated or fluorescently-labeled secondary antibody (e.g., 1:10,000 dilution). Detect the signal using an enhanced chemiluminescence (ECL) substrate or fluorescence imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

-

-

B. Measurement of 15-LOX-1 Enzymatic Activity

-

Spectrophotometric Assay:

-

Principle: This method measures the formation of hydroperoxides from PUFA substrates, which contain a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance is proportional to enzyme activity.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.2 M Borate buffer, pH 9.0 or 50 mM Phosphate buffer, pH 6.0-7.4.

-

Substrate Solution: Prepare a 250 µM solution of linoleic acid or arachidonic acid in the assay buffer. A slight pre-oxidation of the fatty acid may be required for enzyme activation.

-

Enzyme Solution: Prepare cell lysates or use purified 15-LOX-1 enzyme diluted in ice-cold assay buffer to a working concentration (e.g., 400 U/mL).

-

-

Assay Procedure:

-

Set a spectrophotometer to read absorbance at 234 nm at room temperature.

-

In a quartz cuvette, mix the enzyme solution and buffer. For inhibitor screening, pre-incubate the enzyme with the inhibitor for 5 minutes.

-

Initiate the reaction by rapidly adding the substrate solution to the cuvette and mix immediately. The final substrate concentration is typically around 125 µM.

-

Record the absorbance at 234 nm every 30 seconds for 5 minutes.

-

-

Calculation: Calculate the rate of reaction (ΔAbs/min). One unit of activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

-

-

-

HPLC-Based Assay:

-

Objective: To separate and quantify specific 15-LOX-1 products like 15-HETE.

-

Methodology:

-

Incubate cells or purified enzyme with exogenous arachidonic acid (e.g., 40 µM) for a short period (e.g., 5 minutes).

-

Stop the reaction and extract the lipids using a solvent like methanol or ethyl acetate.

-

Analyze the extracted lipids using reverse-phase high-performance liquid chromatography (HPLC) with a UV detector set to 235 nm to detect the conjugated diene structure of HETEs.

-

Identify and quantify peaks by comparing retention times and peak areas to those of authentic standards (e.g., 15(S)-HETE standard).

-

-

-

Enzyme Immunoassay (EIA) / ELISA:

-

Objective: To measure the concentration of specific, stable 15-LOX-1 products in biological samples.

-

Methodology: Use commercially available EIA or ELISA kits (e.g., from Cayman Chemical) to measure 15-HETE concentrations in culture supernatants or other biological fluids. The assay is performed according to the manufacturer's instructions, which typically involves a competitive binding format.

-

VII. 15-LOX-1 in Drug Development

The dual role of 15-LOX-1 makes it a highly attractive, albeit complex, therapeutic target.

-

15-LOX-1 Inhibition : For diseases driven by pro-inflammatory 15-LOX-1 metabolites, such as asthma and potentially certain cancers, selective inhibitors are a key therapeutic strategy. The development of potent inhibitors with low nanomolar efficacy demonstrates the feasibility of this approach.

-

15-LOX-1 Activation : Conversely, for conditions characterized by deficient inflammation resolution, activating 15-LOX-1 to boost the production of SPMs presents a novel pro-resolving therapeutic strategy. Computational and screening efforts have identified allosteric sites on the enzyme that can be targeted by activators, shifting the arachidonic acid metabolic network towards resolution.

Conclusion

15-Lipoxygenase-1 is far more than a simple lipid-oxidizing enzyme; it is a critical control node in the inflammatory response. Its ability to produce both pro-inflammatory eicosanoids and potent pro-resolving mediators places it at the fulcrum of the balance between the initiation and termination of inflammation. This duality underscores its importance in a wide range of diseases. For researchers and drug developers, a deep understanding of the regulation, biochemistry, and signaling of 15-LOX-1 is essential. Targeting this enzyme—through either carefully designed inhibitors or novel activators—holds immense promise for a new generation of therapeutics aimed not just at suppressing inflammation, but at actively promoting its resolution.

References

- 1. Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALOX15 - Wikipedia [en.wikipedia.org]

- 3. The role of 15 lipoxygenase 1 in asthma comes into focus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional Regulation of 15-Lipoxygenase Expression by Histone H3 Lysine 4 Methylation/Demethylation | PLOS One [journals.plos.org]

BLX-3887 Target Validation in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the target validation of BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1), in cellular models. It is designed to offer researchers and drug development professionals a detailed understanding of the experimental methodologies and signaling pathways involved in the cellular characterization of this compound.

Introduction to this compound and its Target: 15-Lipoxygenase-1

This compound is a small molecule inhibitor targeting 15-lipoxygenase-1 (15-LO-1), an enzyme involved in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid. 15-LO-1 catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immune response, and cell differentiation. The dysregulation of the 15-LO-1 pathway has been linked to several inflammatory diseases and cancers, making it an attractive therapeutic target.

This compound has demonstrated high potency and selectivity for 15-LO-1, making it a valuable tool for elucidating the biological functions of this enzyme and for the development of novel therapeutics. This guide will detail the validation of this compound's activity in cellular contexts.

Quantitative Data Summary

The inhibitory activity of this compound against 15-LO-1 and its selectivity over other human lipoxygenase isoforms have been quantified in various studies. The following table summarizes the key in vitro inhibitory concentrations (IC50).

| Target Enzyme | IC50 (nM) | Assay Type | Reference |

| 15-Lipoxygenase-1 (15-LO-1) | 32 | Cell-free enzyme assay | [1][2] |

| 5-Lipoxygenase (5-LO) | 472 | Not Specified | [1][2] |

| 12-Lipoxygenase (12-LO) | 3,310 | Not Specified | [1] |

| 15-Lipoxygenase-2 (15-LO-2) | No inhibition | Not Specified |

Signaling Pathway of 15-Lipoxygenase-1

The 15-LO-1 signaling pathway is initiated by the release of polyunsaturated fatty acids (PUFAs) from the cell membrane. 15-LO-1 then oxygenates these PUFAs to produce hydroperoxy fatty acids, which are subsequently converted to various bioactive lipid mediators. These mediators can then act in an autocrine or paracrine manner to modulate cellular functions.

Caption: The 15-LO-1 signaling cascade and the inhibitory action of this compound.

Experimental Protocols for Cellular Target Validation

The following protocols are based on methodologies reported for the characterization of this compound and other 15-LO-1 inhibitors in primary human eosinophils.

Isolation of Human Eosinophils

-

Blood Collection: Collect whole blood from healthy, consenting donors in tubes containing an anticoagulant (e.g., K2-EDTA).

-

Eosinophil Enrichment: Isolate eosinophils from whole blood using a negative selection immunomagnetic cell separation kit, following the manufacturer's instructions. This method yields a highly pure population of eosinophils.

-

Cell Purity Assessment: Assess the purity of the isolated eosinophils by flow cytometry or by cytocentrifugation followed by Wright-Giemsa staining. Purity should typically be >98%.

-

Cell Viability: Determine cell viability using the trypan blue exclusion method. Viability should be >99%.

-

Cell Suspension: Resuspend the purified eosinophils in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS), at the desired cell concentration (e.g., 1 x 10^6 cells/mL).

Cellular Assay for 15-LO-1 Activity

This assay measures the ability of this compound to inhibit the production of 15-LO-1 metabolites in intact cells.

-

Cell Pre-incubation: Pre-incubate the eosinophil suspension (1 x 10^6 cells/mL) at 37°C for 5 minutes.

-

Inhibitor Treatment: Add this compound at various concentrations (e.g., from 0.1 nM to 10 µM) or vehicle (DMSO) to the cell suspension and incubate for an additional 5 minutes at 37°C.

-

Substrate Stimulation: Initiate the enzymatic reaction by adding a cocktail of 15-LO-1 substrates, such as arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), each at a final concentration of 3 µM.

-

Incubation: Incubate the cell suspension for 15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding one volume of cold (-20°C) methanol containing an internal standard (e.g., 15-HETE-d8).

-

Sample Processing: Centrifuge the samples to pellet the cell debris. Collect the supernatant for analysis.

Quantification of 15-LO-1 Metabolites by LC-MS/MS

-

Solid-Phase Extraction (SPE): Acidify the supernatant and perform solid-phase extraction to concentrate the lipid metabolites and remove interfering substances.

-

LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Chromatographic Separation: Separate the lipid metabolites on a C18 reverse-phase column using a suitable gradient of mobile phases (e.g., water/acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Detect and quantify the 15-LO-1 metabolites (e.g., 15-HETE, 15-HEPE, 17-HDHA) using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis: Quantify the concentration of each metabolite by comparing its peak area to that of the internal standard. Calculate the percent inhibition of metabolite production at each concentration of this compound and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the cellular validation of this compound.

Caption: A typical workflow for assessing this compound activity in primary cells.

Conclusion

The data and protocols presented in this guide demonstrate a robust framework for the cellular target validation of this compound. The potent and selective inhibition of 15-LO-1 by this compound in cellular models, as evidenced by the reduction in 15-LO-1-derived lipid mediators, confirms its on-target activity. These methodologies can be adapted to further investigate the role of 15-LO-1 in various disease models and to support the development of this compound as a potential therapeutic agent.

References

- 1. Biosynthesis of the Novel Endogenous 15-Lipoxygenase Metabolites N-13-Hydroxy-octodecadienoyl-ethanolamine and 13-Hydroxy-octodecadienoyl-glycerol by Human Neutrophils and Eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [논문]Non-targeted and targeted analysis of oxylipins in combination with charge-switch derivatization by ion mobility high-resolution mass spectrometry [scienceon.kisti.re.kr]

BLX-3887: A Selective 15-Lipoxygenase-1 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide on the Discovery, Mechanism of Action, and Preclinical Development of BLX-3887

Abstract

This compound is a potent and selective small molecule inhibitor of 15-lipoxygenase-1 (15-LO-1), an enzyme implicated in the pathogenesis of various inflammatory diseases. This document provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It details the compound's in vitro potency, selectivity, and cellular activity. Furthermore, this guide outlines the key experimental protocols utilized in its evaluation and visualizes the underlying biological pathways and developmental workflow. The data presented herein support the potential of this compound as a therapeutic candidate for inflammatory disorders.

Introduction to 15-Lipoxygenase-1 as a Therapeutic Target

Lipoxygenases (LOs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators.[1] The 15-lipoxygenase-1 (15-LO-1) enzyme is primarily expressed in eosinophils, reticulocytes, and macrophages and is involved in various physiological and pathological processes, including inflammation.[2] 15-LO-1 metabolizes arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently converted to 15-hydroxyeicosatetraenoic acid (15-HETE).[3] Elevated levels of 15-LO-1 and its metabolites have been associated with several inflammatory conditions, making it a compelling target for therapeutic intervention.[1]

Discovery and Development of this compound

The discovery of this compound originated from a target-based drug discovery approach aimed at identifying novel inhibitors of 15-LO-1.[4] A high-throughput screening campaign of a diverse chemical library was conducted, followed by a structure-activity relationship (SAR) optimization of initial hits. This process led to the identification of this compound, a compound with the formal name 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide.

Drug Discovery and Optimization Workflow

The development of this compound followed a structured workflow common for enzyme inhibitors, beginning with target identification and culminating in preclinical candidate selection.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of 15-LO-1. This inhibition blocks the conversion of arachidonic acid into pro-inflammatory lipid mediators. The 15-LO-1 pathway is a component of a larger inflammatory cascade that can be modulated by targeted inhibition.

Quantitative Data

The potency and selectivity of this compound were determined through a series of in vitro enzymatic assays. The results are summarized below.

Table 1: In Vitro Potency of this compound

| Target Enzyme | IC50 (nM) | Assay Type |

| 15-Lipoxygenase-1 (15-LO-1) | 32 | Cell-free enzyme assay |

| Data sourced from Cayman Chemical. |

Table 2: Selectivity Profile of this compound

| Target Enzyme | IC50 (nM) | Selectivity (fold vs. 15-LO-1) |

| 15-Lipoxygenase-2 (15-LO-2) | No inhibition | >1000x |

| 5-Lipoxygenase (5-LO) | 472 | 14.75x |

| 12-Lipoxygenase (12-LO) | 3,310 | 103.4x |

| Data sourced from Cayman Chemical. |

Experimental Protocols

The following protocols are representative of the key assays used to characterize this compound.

15-LO-1 Cell-Free Enzymatic Assay

This assay measures the direct inhibitory effect of this compound on purified 15-LO-1 enzyme.

-

Objective: To determine the IC50 value of this compound against 15-LO-1.

-

Materials:

-

Recombinant human 15-LO-1 enzyme.

-

Linoleic acid (substrate).

-

Borate buffer (0.2 M, pH 9.0).

-

This compound dissolved in DMSO.

-

96-well UV-transparent plate.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the 15-LO-1 enzyme solution in borate buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate solution.

-

Immediately measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Cellular Assay for 15-LO Metabolite Production

This assay assesses the ability of this compound to inhibit the production of 15-LO metabolites in a cellular context.

-

Objective: To evaluate the cellular potency of this compound in inhibiting 15-LO-1 activity in human eosinophils.

-

Materials:

-

Isolated human eosinophils.

-

Arachidonic acid.

-

This compound dissolved in DMSO.

-

Methanol containing internal standards (e.g., LTB4-D4 and 15-HETE-D8).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Procedure:

-

Pre-incubate human eosinophils (106 cells/ml) with various concentrations of this compound or DMSO (vehicle control) for 5 minutes.

-

Add arachidonic acid (3 µM) to the cell suspension to stimulate 15-LO metabolite production and incubate for 15 minutes.

-

Stop the reaction by adding one volume of cold (-20°C) methanol containing internal standards.

-

Process the samples for solid-phase extraction to isolate the lipid metabolites.

-

Analyze the samples by LC-MS/MS to quantify the levels of 15-HETE and other 15-LO metabolites.

-

Determine the concentration-dependent inhibition of 15-HETE production by this compound.

-

Conclusion

This compound has been identified as a potent and selective inhibitor of 15-lipoxygenase-1. The preclinical data demonstrate its ability to effectively inhibit the target enzyme both in biochemical and cellular assays. Its selectivity profile suggests a lower likelihood of off-target effects related to the inhibition of other lipoxygenases. These findings underscore the potential of this compound as a promising therapeutic agent for the treatment of inflammatory diseases driven by the 15-LO-1 pathway. Further investigation in relevant in vivo models is warranted to establish its preclinical efficacy and safety profile.

References

- 1. jpccr.eu [jpccr.eu]

- 2. Comparison of eight 15-lipoxygenase (LO) inhibitors on the biosynthesis of 15-LO metabolites by human neutrophils and eosinophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug discovery thr enzyme inhibition | PPTX [slideshare.net]

BLX-3887: A Technical Guide for Investigating Lipid Peroxidation Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1), for studying its role in lipid peroxidation pathways. This document outlines the core technical details, quantitative data, and experimental methodologies to facilitate its application in research and drug development.

Introduction to this compound

This compound is a small molecule inhibitor with high potency and selectivity for 15-lipoxygenase-1 (15-LO-1), an enzyme implicated in the generation of pro-inflammatory lipid mediators and the propagation of lipid peroxidation.[1] Its utility lies in its ability to dissect the specific contributions of the 15-LO-1 pathway in various biological and pathological processes characterized by oxidative stress.

Core Technical Data

The following tables summarize the key technical and quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Formal Name | 4,5-dichloro-N-(2-chloro-4-fluorophenyl)-1H-pyrazole-3-carboxamide |

| CAS Number | 934758-70-0 |

| Molecular Formula | C₁₀H₅Cl₃FN₃O |

| Formula Weight | 308.5 g/mol |

| Purity | ≥95% |

| Formulation | A crystalline solid |

| Solubility | DMF: 30 mg/mL; DMSO: 15 mg/mL; DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL |

Table 2: In Vitro Inhibitory Activity of this compound [1]

| Enzyme Target | IC₅₀ (nM) |

| 15-Lipoxygenase-1 (15-LO-1) | 32 |

| 5-Lipoxygenase (5-LO) | 472 |

| 12-Lipoxygenase (12-LO) | 3,310 |

Table 3: Cellular Inhibitory Activity of this compound on 15-LO Metabolite Biosynthesis in Human Eosinophils

| This compound Concentration | Inhibition of 15-LO Metabolites |

| 10 µM | >90% |

| Concentration-Dependent | The inhibitory effect of this compound on 15-LO metabolite synthesis in eosinophils is concentration-dependent.[2] |

Note: In contrast to its effects on eosinophils, this compound does not significantly inhibit the synthesis of 15-LO metabolites in human neutrophils, which predominantly express 15-LO-2.[2][3]

Signaling Pathway

The following diagram illustrates the 15-lipoxygenase (15-LOX) pathway and the point of inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for assessing the inhibitory effect of this compound on 15-LO metabolite biosynthesis in human eosinophils, adapted from Archambault et al., 2018.

Objective

To quantify the inhibitory effect of this compound on the production of 15-LO metabolites in isolated human eosinophils.

Materials

-

This compound (stock solution in DMSO)

-

Isolated human eosinophils (10⁶ cells/mL)

-

Cocktail of fatty acids and anandamide (AEA) (e.g., 3 µM each of linoleic acid, arachidonic acid, and AEA in a suitable buffer)

-

Methanol (MeOH) containing internal standards (e.g., 2 ng of LTB₄-d₄ and 15-HETE-d₈)

-

LC-MS/MS system

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol.

References

The Dual Role of 15-Lipoxygenase-1 in Cellular Signaling and its Targeted Inhibition by BLX-3887

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-Lipoxygenase-1 (15-LO-1) is a pivotal enzyme in the metabolism of polyunsaturated fatty acids, giving rise to a diverse array of bioactive lipid mediators. These molecules are integral to a multitude of physiological and pathological processes, including inflammation, immune responses, and cell death pathways such as ferroptosis. The intricate involvement of 15-LO-1 in various diseases, notably asthma and certain cancers, has positioned it as a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological functions of 15-LO-1, with a particular focus on its signaling pathways. Furthermore, it details the inhibitory properties and experimental evaluation of BLX-3887, a potent and selective small molecule inhibitor of 15-LO-1. This document is intended to serve as a resource for researchers engaged in the study of lipoxygenase pathways and the development of novel therapeutics targeting this enzyme family.

Biological Functions of 15-Lipoxygenase-1 (15-LO-1)

15-LO-1, also known as ALOX15, is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). The primary substrates for 15-LO-1 include arachidonic acid (AA) and linoleic acid (LA), which are metabolized to 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE), respectively. These products can be further converted into other bioactive lipids, such as lipoxins and eoxins. The expression and activity of 15-LO-1 are tightly regulated and cell-type specific, being prominently found in eosinophils, macrophages, and airway epithelial cells.

The functional roles of 15-LO-1 are multifaceted and context-dependent, encompassing both pro- and anti-inflammatory effects.

-

Inflammation and Immunity: 15-LO-1 is a key player in inflammatory responses. In type 2-high (T2-high) asthma, the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13) potently induce the expression of 15-LO-1 in airway epithelial cells.[1] The resulting lipid mediators can act as chemoattractants for eosinophils and contribute to the pathophysiology of the disease.[1] Conversely, 15-LO-1 is also involved in the biosynthesis of specialized pro-resolving mediators (SPMs), such as lipoxins, which actively promote the resolution of inflammation.[2][3]

-

Cancer: The role of 15-LO-1 in cancer is complex and appears to be tumor-type specific. In some cancers, such as prostate and colorectal cancer, 15-LO-1 and its metabolite 13-HODE have been implicated in promoting cell proliferation and progression.[4] In contrast, in other contexts, 15-LO-1 expression has been associated with anti-proliferative and pro-apoptotic effects.

-

Atherosclerosis: 15-LO-1 is involved in the oxidative modification of low-density lipoproteins (LDL), a critical step in the pathogenesis of atherosclerosis.

-

Ferroptosis: A more recently discovered function of 15-LO-1 is its critical role in the execution of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.

Signaling Pathways Involving 15-LO-1

The biological effects of 15-LO-1 are mediated through its integration into complex cellular signaling networks.

IL-4/IL-13-Mediated Induction of 15-LO-1

In the context of type 2 inflammation, IL-4 and IL-13 are the primary inducers of 15-LO-1 expression in epithelial cells. This signaling cascade is initiated by the binding of these cytokines to their cognate receptors, leading to the activation of the JAK-STAT signaling pathway.

Caption: IL-4/IL-13 signaling pathway inducing 15-LO-1 expression.

15-LO-1/PEBP1-Mediated MAPK/ERK Signaling

15-LO-1 can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway through its interaction with Phosphatidylethanolamine-Binding Protein 1 (PEBP1), also known as Raf Kinase Inhibitor Protein (RKIP). In its inactive state, PEBP1 binds to Raf-1, preventing its interaction with MEK and subsequent activation of the ERK cascade. Upon induction, 15-LO-1 can bind to PEBP1, causing the dissociation of the PEBP1/Raf-1 complex. This liberates Raf-1 to phosphorylate and activate MEK, which in turn phosphorylates and activates ERK, leading to downstream cellular responses.

Caption: 15-LO-1 modulation of the MAPK/ERK signaling pathway via PEBP1.

Role of 15-LO-1 in Ferroptosis

The 15-LO-1/PEBP1 complex is a key executioner of ferroptosis. This complex catalyzes the peroxidation of phosphatidylethanolamines (PEs) containing polyunsaturated fatty acids within cellular membranes. The accumulation of these lipid hydroperoxides leads to membrane damage and, ultimately, cell death.

Caption: The role of the 15-LO-1/PEBP1 complex in initiating ferroptosis.

Inhibition of 15-LO-1 by this compound

This compound is a potent and selective inhibitor of 15-LO-1. Its inhibitory activity and selectivity have been characterized in various assays.

Quantitative Data on this compound Inhibition

The inhibitory potency and selectivity of this compound against different lipoxygenase isoforms are summarized in the table below.

| Enzyme Target | IC50 (nM) | Reference |

| 15-LO-1 | 32 | |

| 15-LO-2 | No inhibition | |

| 5-LO | 472 | |

| 12-LO | 3,310 |

Table 1: Inhibitory activity (IC50) of this compound against various lipoxygenase enzymes.

In cellular assays, this compound has been shown to effectively inhibit the production of 15-LO metabolites in human eosinophils at a concentration of 10 µM.

Experimental Protocols

Cell-Free 15-LO-1 Enzyme Activity Assay (Spectrophotometric)

This protocol describes a common method for determining the enzymatic activity of 15-LO-1 in a cell-free system and for evaluating the potency of inhibitors like this compound. The assay is based on the principle that the formation of a conjugated diene system in the product of the lipoxygenase reaction leads to an increase in absorbance at 234 nm.

Materials:

-

Recombinant human 15-LO-1 enzyme

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

This compound or other test inhibitors

-

UV-transparent 96-well plate or quartz cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of linoleic acid in ethanol. For the assay, dilute the stock solution in borate buffer to the desired final concentration (e.g., 100 µM).

-

Dissolve the recombinant 15-LO-1 enzyme in borate buffer to a working concentration (e.g., 10-20 nM). Keep the enzyme solution on ice.

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in DMSO to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the following components in order:

-

Borate buffer

-

Inhibitor solution (or DMSO for control wells)

-

Enzyme solution

-

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 5-10 minutes) at room temperature to allow for binding.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the linoleic acid substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 234 nm over time using the spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a total duration of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

-

Normalize the reaction rates to the control (DMSO-treated) wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Assay for 15-LO Metabolite Production in Eosinophils

This protocol outlines a method to assess the inhibitory effect of this compound on the production of 15-LO metabolites in a cellular context.

Materials:

-

Isolated human eosinophils

-

Arachidonic acid

-

This compound

-

Cell culture medium (e.g., RPMI-1640)

-

Methanol

-

Internal standards for LC-MS/MS analysis (e.g., deuterated 15-HETE)

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Preparation and Treatment:

-

Isolate human eosinophils from peripheral blood using standard methods (e.g., density gradient centrifugation followed by immunomagnetic negative selection).

-

Resuspend the eosinophils in cell culture medium at a defined concentration (e.g., 1 x 10⁶ cells/mL).

-

Pre-incubate the cells with various concentrations of this compound (or DMSO for control) for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Stimulation and Termination:

-

Stimulate the cells by adding arachidonic acid to a final concentration (e.g., 10 µM).

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for metabolite production.

-

Terminate the reaction by adding an equal volume of cold methanol containing the internal standards.

-

-

Sample Processing:

-

Centrifuge the samples to pellet the cell debris.

-

Collect the supernatant and perform solid-phase extraction (SPE) to purify and concentrate the lipid metabolites.

-

Elute the metabolites and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the samples into the LC-MS/MS system.

-

Separate the lipid metabolites using a suitable chromatography column and gradient.

-

Detect and quantify the specific 15-LO metabolites (e.g., 15-HETE) using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the amount of each metabolite by comparing its peak area to that of the corresponding internal standard.

-

Calculate the percentage of inhibition of metabolite production for each concentration of this compound relative to the DMSO control.

-

Conclusion

15-Lipoxygenase-1 is a multifaceted enzyme with significant implications in health and disease. Its roles in orchestrating inflammatory responses, modulating cell signaling pathways, and executing programmed cell death underscore its importance as a therapeutic target. The development of potent and selective inhibitors, such as this compound, provides valuable tools for both dissecting the intricate biology of 15-LO-1 and for exploring novel therapeutic strategies for a range of inflammatory and other diseases. The experimental protocols detailed in this guide offer a framework for the continued investigation of 15-LO-1 and its inhibitors, paving the way for future discoveries in this dynamic field of research. While the in vitro and cellular inhibitory properties of this compound are well-documented, further studies are warranted to fully elucidate its in vivo efficacy and precise mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of lipoxygenase inhibitors with approach of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend Based on Quercetin, Perilla frutescens, Boswellia serrata, Blackcurrant, Parthenium, Helichrysum, Lactobacillus acidophilus and Bifidobacterium animalis Through In Vitro and In Vivo Approaches—Preliminary Data [mdpi.com]

- 4. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for BLX-3887: A Selective 15-Lipoxygenase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BLX-3887 is a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1), an enzyme implicated in various inflammatory diseases and certain cancers.[1] This document provides detailed application notes and protocols for the use of this compound in cell-based assays, including recommended working concentrations, experimental workflows, and an overview of the relevant signaling pathways.

Mechanism of Action and Selectivity

This compound exhibits high selectivity for 15-LO-1. In a cell-free enzyme assay, it demonstrated an IC50 value of 32 nM for 15-LO-1.[1] Its inhibitory activity against other lipoxygenase isoforms is significantly lower, with IC50 values of 472 nM for 5-lipoxygenase (5-LO) and 3,310 nM for 12-lipoxygenase (12-LO). This compound does not inhibit 15-LO-2.[1] This selectivity makes it a valuable tool for investigating the specific roles of 15-LO-1 in cellular processes.

Data Presentation: Recommended Working Concentrations

The effective concentration of this compound can vary depending on the cell type, assay duration, and the specific endpoint being measured. The following table summarizes reported and recommended working concentrations for various in vitro applications. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

| Cell Type/System | Assay Type | Recommended Concentration Range | Key Findings |

| Human Eosinophils | Inhibition of 15-LO metabolite production | 1 - 10 µM | Significant inhibition of 15-LO metabolites.[2][3] |

| Human Neutrophils | Inhibition of 15-LO metabolite production | 10 µM | Selectively inhibits 15-LO-1 over other LOX pathways. |

| Human Dendritic Cells | Inhibition of endocytosis and migration | Not specified, suggest starting with 1 - 10 µM | Inhibits key dendritic cell functions in vitro. |

| Cancer Cell Lines (e.g., P388 leukemia) | Apoptosis Induction / Cell Viability | 10 - 50 µM (for other LOX inhibitors) | Lipoxygenase inhibitors have been shown to induce apoptosis in cancer cells. |

Signaling Pathway

15-Lipoxygenase-1 is a key enzyme in the metabolism of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. It catalyzes the introduction of molecular oxygen to form hydroperoxy fatty acids, which are precursors to a variety of bioactive lipid mediators. These mediators play roles in inflammation, cell proliferation, and apoptosis. The signaling pathway of 15-LO-1 is complex and can be influenced by various cellular stimuli.

Experimental Protocols

Inhibition of 15-LO Metabolite Production in Eosinophils

This protocol is adapted from a study on the effects of 15-LO inhibitors on human eosinophils.

Materials:

-

Human eosinophils

-

This compound (stock solution in DMSO)

-

Arachidonic acid (or a cocktail of fatty acids)

-

Cell culture medium (e.g., RPMI 1640)

-

Methanol containing internal standards (e.g., LTB4-d4 and 15-HETE-d8) for quenching and analysis

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Isolate human eosinophils and resuspend them in cell culture medium at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 5 minutes at 37°C.

-

Add the fatty acid substrate (e.g., 3 µM arachidonic acid) to the cell suspension.

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by adding an equal volume of cold (-20°C) methanol containing internal standards.

-

Process the samples for LC-MS/MS analysis to quantify the production of 15-LO metabolites (e.g., 15-HETE).

Cell Viability Assay in Cancer Cell Lines

This is a general protocol for assessing the effect of this compound on the viability of cancer cells using a colorimetric assay such as MTT or WST-1.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT or WST-1 reagent

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 to 100 µM) to determine the IC50 value.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle (DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the colorimetric reaction to develop.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Dendritic Cell Migration Assay (Transwell Assay)

This protocol provides a framework for evaluating the effect of this compound on dendritic cell migration.

Materials:

-

Human peripheral blood mononuclear cell-derived dendritic cells

-

This compound (stock solution in DMSO)

-

Transwell inserts (with appropriate pore size, e.g., 5 µm)

-

24-well companion plates

-

Chemoattractant (e.g., CCL19 or CCL21)

-

Cell culture medium

-

Staining solution for migrated cells (e.g., DAPI or Crystal Violet)

-

Microscope for imaging and counting

Procedure:

-

Generate immature dendritic cells from human peripheral blood mononuclear cells.

-

Pre-treat the dendritic cells with various concentrations of this compound or vehicle (DMSO) for a suitable duration (e.g., 1-2 hours).

-

Place the Transwell inserts into the wells of a 24-well plate.

-

Add cell culture medium containing a chemoattractant to the lower chamber of the wells.

-

Add the pre-treated dendritic cells to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C for a period sufficient to allow for migration (e.g., 3-4 hours).

-

Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several fields of view using a microscope.

-

Compare the number of migrated cells in the this compound-treated groups to the vehicle control.

Conclusion

This compound is a valuable research tool for studying the role of 15-LO-1 in health and disease. The provided protocols and recommended working concentrations serve as a starting point for designing and conducting cell-based experiments. It is crucial to optimize the experimental conditions for each specific cell type and assay to obtain reliable and reproducible results.

References

Application Notes and Protocols for BLX-3887: A Selective 15-Lipoxygenase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of BLX-3887, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LO-1). The information herein is intended to guide researchers in the effective use of this compound for in vitro and ex vivo studies investigating the role of 15-LO-1 in various biological processes.

Supplier and Purchasing Information

This compound is available for purchase from the following supplier:

-

Supplier: Cayman Chemical

-

Product Name: BLX3887

-

Item Number: 27391

-

CAS Number: 934758-70-0[1]

-

Synonym: 15-LO-1 Inhibitor 3887[2]

Please refer to the supplier's website for the most current pricing and availability.

Physicochemical and Handling Properties

This compound is supplied as a crystalline solid and should be handled with appropriate laboratory safety precautions.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅Cl₃FN₃O | [1] |

| Formula Weight | 308.5 g/mol | [1] |

| Purity | ≥95% | |

| Formulation | A crystalline solid | |

| UV/Vis | λmax: 260 nm | |

| Solubility | DMF: 30 mg/mL, DMSO: 15 mg/mL, DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | |

| Storage | Store at -20°C | |

| Stability | ≥ 4 years |

Note on Solubility: For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions are not recommended for storage for more than one day.

Mechanism of Action and Selectivity

This compound is a potent inhibitor of 15-lipoxygenase-1 (15-LO-1), an enzyme involved in the metabolism of polyunsaturated fatty acids like arachidonic acid and linoleic acid. The inhibition of 15-LO-1 by this compound prevents the formation of pro-inflammatory and cell-altering lipid mediators.

The inhibitory activity and selectivity of this compound have been characterized in cell-free enzyme assays:

| Enzyme Target | IC₅₀ Value | Reference |

| 15-LO-1 | 32 nM | |

| 5-LO | 472 nM | |

| 12-LO | 3,310 nM | |

| 15-LO-2 | No inhibition |

These data demonstrate that this compound is highly selective for 15-LO-1.

Signaling Pathway of 15-Lipoxygenase-1

The 15-LO-1 pathway is initiated by cytokines such as IL-4 and IL-13, which induce the expression of the ALOX15 gene (encoding 15-LO-1). 15-LO-1 then oxygenates polyunsaturated fatty acids, primarily arachidonic acid (AA) and linoleic acid (LA), leading to the production of various bioactive lipid mediators. These mediators can have both pro- and anti-inflammatory effects and are involved in processes such as inflammation, cell growth, and ferroptosis.

Experimental Protocols

In Vitro Inhibition of 15-LO Metabolite Biosynthesis in Eosinophils

This protocol is adapted from Archambault et al., 2018 and is suitable for assessing the inhibitory effect of this compound on the production of 15-LO metabolites in primary human eosinophils.

Materials:

-

This compound (Cayman Chemical, Item No. 27391)

-

DMSO

-

Isolated human eosinophils (10⁶ cells/mL)

-

Cocktail of fatty acids and anandamide (AEA) (3 µM of each)

-

Methanol (MeOH) containing internal standards (e.g., LTB₄-d₄ and 15-HETE-d₈)

-

LC-MS/MS system

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution. Further dilute in DMSO to prepare working solutions.

-

Cell Pre-incubation: Pre-incubate eosinophil suspensions (10⁶ cells/mL) with the desired concentrations of this compound or DMSO (vehicle control) for 5 minutes at 37°C.

-

Stimulation: Add the cocktail of fatty acids and AEA (3 µM of each) to the cell suspensions.

-

Incubation: Incubate the mixture for 15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 1 volume of cold (-20°C) methanol containing internal standards.

-

Sample Processing: Process the samples for lipid extraction.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the levels of 15-LO metabolites (e.g., 15-HETE, 13-HODE).

-

Data Analysis: Calculate the concentration-dependent inhibition of 15-LO metabolite biosynthesis by this compound.

Dendritic Cell Migration Assay (Conceptual Workflow)

This compound has been shown to inhibit the migration of isolated human peripheral blood mononuclear cell-derived dendritic cells in vitro. The following is a conceptual workflow for a transwell migration assay to investigate the effect of this compound on dendritic cell migration.

Protocol Outline:

-

Dendritic Cell Preparation: Isolate or culture dendritic cells (e.g., from human PBMCs or bone marrow).

-

This compound Pre-treatment: Pre-incubate the dendritic cells with various concentrations of this compound or vehicle control (DMSO) for a specified time.

-

Transwell Assay Setup:

-

Add a chemoattractant (e.g., CCL21) to the lower chamber of a transwell plate.

-

Seed the pre-treated dendritic cells in the upper chamber.

-

-

Migration: Incubate the plate for a sufficient time to allow for cell migration towards the chemoattractant.

-

Quantification: Collect the cells from the lower chamber and quantify the number of migrated cells using a suitable method such as flow cytometry or cell counting.

-